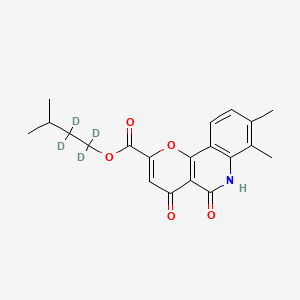
Repirinast-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Repirinast-d4, also known as 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester, is a deuterium-labeled derivative of Repirinast. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Repirinast. The molecular formula of this compound is C20H17D4NO5, and it has a molecular weight of 359.41 .
Preparation Methods
The synthesis of Repirinast-d4 involves the incorporation of deuterium atoms into the Repirinast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Repirinast-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Repirinast-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Repirinast in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Repirinast.
Drug Development: Used as a reference standard in the development and validation of analytical methods for Repirinast.
Biomedical Research: Exploring the potential therapeutic effects of Repirinast in conditions such as asthma, chronic kidney disease, and non-alcoholic steatohepatitis
Mechanism of Action
Repirinast-d4, like Repirinast, exerts its effects by inhibiting the synthesis or action of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma. By inhibiting leukotriene synthesis, this compound helps reduce bronchoconstriction and mucus production, making breathing easier for individuals with asthma. The molecular targets involved in this mechanism include receptors on mast cells, which are prevented from degranulating and releasing proinflammatory mediators .
Comparison with Similar Compounds
Repirinast-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Deuterium-labeled compounds are valuable in research because they allow for precise tracking and quantification in metabolic studies. Similar compounds to this compound include:
Repirinast: The non-deuterated form of this compound, used for similar therapeutic purposes.
Disodium Cromoglycate: Another antiallergic agent used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more accurate tracking and analysis.
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/new.no-structure.jpg)






